molecular formula C12H24N2O2 B111920 Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate CAS No. 146093-46-1

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Cat. No. B111920
M. Wt: 228.33 g/mol
InChI Key: LBQDLHPFISVBRU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a type of 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is C12H24N2O2 . The molecular weight is 228.33 g/mol . The IUPAC name is tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate include its molecular formula C12H24N2O2 , and its molecular weight 228.33 g/mol . The IUPAC name is tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in the synthesis of biologically active compounds such as crizotinib, showcasing its importance in pharmaceutical development (Kong et al., 2016).
  • Another compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, key in synthesizing Vandetanib, is derived through steps including acylation, sulfonation, and substitution, indicating the versatility of these compounds in drug synthesis (Wang et al., 2015).

Structural and Molecular Studies

  • Studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal significant insights into molecular structures and crystal packing, crucial for understanding the compound's interactions and stability (Didierjean et al., 2004).
  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, underscores the compound's role in developing new therapeutic agents (Zhang et al., 2018).

Synthesis of Diverse Derivatives

  • The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, demonstrating the compound's use in preparing various piperidine derivatives (Moskalenko & Boev, 2014).

Future Directions

Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests that future research could focus on optimizing the structure of the linker region to improve the efficacy of protein degradation.

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQDLHPFISVBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363817
Record name tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

CAS RN

146093-46-1
Record name tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide (1.0 g) and hydrazine hydrate (0.16 ml) in ethanol (10 ml) was refluxed for 1 hour. After cooling to room temperature, the mixture was evaporated. The residue was chromatographed on alumina eluting with chloroform and the fractions containing the object product were collected and evaporated to give 2-[1-tert-butoxycarbonylpiperidin-4-yl]ethylamine (0.4 g) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-5 (19.3 g, 0.076 moles) in THF (400 ml)/H2O (195 ml) was added triphenylphosphine (80.0 g, 0.305 moles) in one portion at room temperature. This was stirred for 3 hours and the solvent was then removed in vacuo. The residue was acidified to pH 2 with 10% KHSO4 solution and this was extracted with 4×100 ml portions of EtOAc. The organic extract was extracted with 2×100 ml portions of 10% KHSO4 and the aqueous phases were combined and the pH was adjusted to pH 10 with 2N NaOH. This solution was extracted with EtOAc and the organic phase was dried (MgSO4), and the solvent was removed to give 1-6 as a yellow liquid, Rf 0.3 (silica gel 10% CH3OH in CHCl3 /NH3),
Name
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

The compound (0.77 g) obtained in the above (4) is dissolved in DMF (5 ml), and thereto is added potassium phthalimide (0.537 g), and the mixture is stirred at 100° C. for 1.5 hour. The reaction mixture is diluted with water, and extracted three times with ethyl acetate. The extract is washed successively with 1N hydrochloric acid (twice), a saturated brine (once), a saturated aqueous sodium hydrogen carbonate solution (twice) and a saturated brine (twice), and dried over anhydrous magnesium sulfate. The desiccant is removed by the filtration, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethanol (20 ml) and thereto is added hydrazine monohydrate (2.3 g) and the mixture is stirred at room temperature for 48 hours. The mixture is diluted with ether, and the insoluble materials are removed by filtration, and the filtrate is concentrated under reduced pressure to give the title compound (0.63 g) as an oily product.
[Compound]
Name
compound
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.537 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

1-tert-Butoxycarbonyl-4-piperidone (15 g, 75.28 mmol) was dissolved in ethanol (150 ml) and treated with 70% ethylamine/H2O (6.06 ml, 75.29 mmol), followed by 5% Pt/C JM type 117 (2.25 g, 20 wt %). The reaction mixture was subjected to hydrogenation at 2 bar, 50° C. with stiring for 4 hours. The reaction mixture was purged with nitrogen and filtered through GF/F filter paper. The catalyst was washed with ethanol (2×15 ml). The liquors were combined and evaporated to dryness to give N-(1-tert-butoxycarbonyl-4-piperidinyl)ethylamine as a colourless oil (18.33 g, 107%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
ethylamine H2O
Quantity
6.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

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